3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
The compound 3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a cationic heterocyclic molecule featuring a fused imidazo-thiazinium core. Key structural attributes include:
- Aromatic substituents: A 3,4-dimethoxyphenyl group at position 3 and a 2,3-dimethylphenyl group at position 1.
- Hydroxy group: A hydroxyl moiety at position 3, which may enhance hydrogen-bonding interactions.
- Bromide counterion: Balances the positive charge on the imidazo-thiazinium ring.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3S.BrH/c1-15-7-5-8-18(16(15)2)23-14-22(25,24-11-6-12-28-21(23)24)17-9-10-19(26-3)20(13-17)27-4;/h5,7-10,13,25H,6,11-12,14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOAZAZJPAEEOJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.44 g/mol. The structure features a heterocyclic imidazo-thiazine core substituted with various aromatic groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties against various pathogens. For instance:
- In vitro Studies : The compound has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HepG2 and MCF-7) indicate that it may induce apoptosis and inhibit proliferation.
- Mechanism : It may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several studies have highlighted the biological activity of the compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Candida albicans and E. coli, showing inhibition zones significantly larger than control groups.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
-
Anticancer Activity Assessment :
- In a recent investigation involving human cancer cell lines, the compound was found to reduce cell viability by over 50% at concentrations above 10 µM.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of imidazo-thiazinium bromides. Below is a comparative analysis of its structural analogs:
*Note: Molecular weight for the target compound is estimated based on structural similarity to analogs.
Physicochemical Properties
- Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO), while halogenated analogs exhibit lower solubility due to increased hydrophobicity .
- Stability : The hydroxy group at position 3 may enhance stability via intramolecular hydrogen bonding, as seen in related compounds .
Research Findings and Implications
Substituent-Driven Activity
NMR Profiling
Comparative NMR studies (e.g., chemical shifts in regions A and B) reveal that substituents on aromatic rings alter the electronic environment of the core structure, influencing reactivity and interactions .
Preparation Methods
Microwave-Assisted Gold-Catalyzed Cyclization
A primary method involves microwave-assisted synthesis using gold(I) chloride (AuCl) as a catalyst. The protocol begins with the preparation of 2-alkynylthioimidazole precursors via Sonogashira cross-coupling of aryl iodides, followed by bromination and nucleophilic substitution with thioimidazole derivatives. For substrates requiring enhanced stability, a tert-butyloxycarbonyl (Boc) protective group is introduced prior to alkylation.
The cyclization step is performed in dichloroethane (DCE) under microwave irradiation at 50°C for 140 minutes, with AuCl (10 mol%) facilitating the formation of the imidazo[2,1-b]thiazine core. Dynamic microwave cycles (3 × 40 min + 1 × 20 min) ensure complete conversion, monitored by thin-layer chromatography (TLC). Post-reaction purification via silica gel column chromatography yields the target compound in 58–73% efficiency.
Key advantages :
Nucleophilic Substitution with 4-Fluoropyridines
An alternative route employs nucleophilic aromatic substitution using sodium hydride (NaH) in dimethylformamide (DMF). Here, 3-hydroxyimidazo[2,1-b]thiazines react with 4-fluoropyridines at room temperature or 80°C, selectively replacing the fluorine atom at the pyridine’s 4-position. The reaction proceeds via a two-step mechanism:
- Deprotonation of the hydroxyl group by NaH to generate a nucleophilic oxyanion
- Attack on the electron-deficient pyridine ring, facilitated by DMF’s polar aprotic nature
Yields range from 58% to 73%, with higher temperatures required for substrates bearing nitro or dichloro substituents.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal conditions vary by method:
| Parameter | Microwave Method | NaH/DMF Method | Phenacyl Method |
|---|---|---|---|
| Temperature (°C) | 50 | 25–80 | 25 |
| Solvent | DCE | DMF | DMF |
| Reaction Time (h) | 2.3 | 5–24 | 3 |
| Catalyst | AuCl (10 mol%) | NaH | None |
Microwave irradiation significantly reduces reaction times but requires specialized equipment. DMF enhances nucleophilicity in substitution reactions but complicates purification due to high boiling points.
Protective Group Strategies
The Boc group proves critical for stabilizing amine-containing precursors during Sonogashira couplings. Deprotection post-cyclization (e.g., using trifluoroacetic acid) is avoided in final steps to prevent decomposition of the thiazinium bromide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) exhibits characteristic signals:
- δ 7.2–6.8 ppm (aromatic protons from dimethoxyphenyl and dimethylphenyl groups)
- δ 5.1 ppm (hydroxy proton, broad singlet)
- δ 4.3–3.7 ppm (methylene protons of the thiazine ring)
13C NMR confirms quaternary carbons at δ 165–160 ppm (C=O) and δ 110–100 ppm (imidazole C2).
High-Resolution Mass Spectrometry (HRMS)
ESI-TOF analysis typically shows:
Infrared Spectroscopy (IR)
Key absorptions include:
Mechanistic Insights
Gold-Catalyzed Cyclization
AuCl activates alkynylthioimidazoles via π-coordination, lowering the activation energy for 6-endo-dig cyclization. Density functional theory (DFT) studies suggest a concerted transition state with partial charge transfer from gold to the alkyne.
Nucleophilic Aromatic Substitution
The reaction’s regioselectivity arises from preferential activation of the C4–F bond in pyridines due to conjugation with the ring nitrogen. Computational models indicate a Meisenheimer-like intermediate stabilized by DMF’s solvation effects.
Challenges and Limitations
Yield Constraints
Q & A
Basic Questions
What are the key structural features of this compound, and how do they influence its reactivity?
The compound’s structure includes a fused imidazo-thiazine core with hydroxyl, dimethoxyphenyl, and dimethylphenyl substituents. The thiazine ring’s conformation and substituent positions (e.g., electron-donating methoxy groups) modulate reactivity by altering charge distribution and steric hindrance. Structural confirmation requires X-ray crystallography for absolute stereochemical determination and NMR (e.g., , ) to verify substituent connectivity and hydrogen bonding interactions .
What synthetic methodologies are optimal for producing this compound with high purity?
A multi-step synthesis is typical, involving:
Thiazine precursor formation : Cyclocondensation of thioamides with α-halo ketones under basic conditions (e.g., KCO in DMF at 80°C).
Imidazole ring fusion : Reaction with imidazole derivatives via nucleophilic substitution, requiring anhydrous solvents (e.g., THF) and catalysts like triethylamine .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Advanced Research Questions
How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?
Contradictions in stability studies (e.g., degradation at pH < 3 or >10) require accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products. For example, acidic conditions may hydrolyze the thiazine ring, while alkaline conditions oxidize the hydroxyl group. Use stability-indicating assays (e.g., UPLC-PDA) to monitor degradation pathways and validate storage conditions .
What advanced pharmacological assays are suitable for elucidating its mechanism of action?
Receptor binding assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR.
Cellular efficacy : Test antiproliferative activity (e.g., MTT assay in cancer cell lines) with IC determination.
Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets .
How can analytical methods be validated for quantifying this compound in biological matrices?
Validate LC-MS/MS methods using parameters:
- Specificity : No interference from plasma proteins (tested via spiked blank matrices).
- Linearity : 1–1000 ng/mL range (R > 0.99).
- Accuracy/Precision : ±15% deviation in inter-day/intra-day trials .
What strategies address contradictions in reported biological activity across studies?
Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., µM vs. nM ranges).
Off-target profiling : Use kinome-wide screening to rule out nonspecific binding.
Meta-analysis : Compare datasets with standardized protocols (e.g., cell line origin, assay duration) to identify confounding variables .
Methodological Challenges
How can environmental impact assessments be integrated into synthesis protocols?
Biodegradation studies : Use OECD 301F assay to evaluate mineralization in aqueous systems.
Ecotoxicity : Test acute toxicity in Daphnia magna (LC) and algae (growth inhibition).
Green chemistry : Replace DMF with Cyrene™ or switch to microwave-assisted synthesis to reduce waste .
What crystallographic techniques resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction is critical for resolving:
- Torsional angles in the thiazine ring.
- Hydrogen bonding between the hydroxyl group and bromide counterion.
Pair with DFT calculations (e.g., B3LYP/6-31G**) to validate electronic structure and charge distribution .
Emerging Research Directions
How can structure-activity relationships (SAR) be optimized for enhanced selectivity?
Substituent variation : Replace dimethoxyphenyl with trifluoromethyl or nitro groups to modulate lipophilicity.
Scaffold hopping : Synthesize analogs with pyridine or triazole cores to reduce off-target effects.
QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic descriptors with activity .
What advanced spectroscopic methods characterize its reactivity in solution?
Variable-temperature NMR : Monitor dynamic processes (e.g., ring inversion) in DMSO-d.
In situ IR : Track reaction intermediates during acid-catalyzed hydrolysis.
EPR : Detect radical species formed under oxidative conditions .
Experimental Design Considerations
How to design a robust study on its reactivity under photolytic conditions?
Light sources : Use UV-A (365 nm) or simulated sunlight (Xe lamp) with controlled intensity.
Degradation monitoring : Employ HPLC-DAD to quantify parent compound and photoproducts.
Quenching experiments : Add radical scavengers (e.g., NaN) to identify reactive oxygen species involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
